2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Overview
Description
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butoxy group and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and an appropriate leaving group, such as a halide.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are typically used in cross-coupling reactions.
Major Products
Oxidation: Tert-butyl hydroperoxide.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the coupling partner.
Scientific Research Applications
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxy group can undergo oxidation, while the dioxaborolane moiety can engage in cross-coupling reactions. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the dioxaborolane moiety.
2-(Tert-butoxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of the dioxaborolane moiety.
2-(Tert-butoxy)-5-iodopyrimidine: Similar structure but with an iodine atom instead of the dioxaborolane moiety.
Uniqueness
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and enables its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRJVKNFXCGULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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